molecular formula C14H18ClN3O2S B6496716 1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1215343-69-3

1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B6496716
CAS No.: 1215343-69-3
M. Wt: 327.8 g/mol
InChI Key: PBKSSZJWFHMURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride is a piperazine-derived small molecule characterized by a benzothiazole core substituted with a methoxy group at the 5-position, linked to a piperazine ring via the 2-position, and an acetyl group at the terminal nitrogen of piperazine. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Benzothiazole derivatives are known for diverse biological activities, including central nervous system (CNS) modulation and enzyme inhibition .

Properties

IUPAC Name

1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.ClH/c1-10(18)16-5-7-17(8-6-16)14-15-12-9-11(19-2)3-4-13(12)20-14;/h3-4,9H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKSSZJWFHMURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties, including activity against Mycobacterium tuberculosis (M. tuberculosis). The incorporation of piperazine moieties has been shown to enhance the antibacterial efficacy of these compounds. For instance, a study evaluated various benzothiazole derivatives, revealing that certain compounds demonstrated MIC values as low as 25–50 μg/mL against M. tuberculosis H37Rv, suggesting potent anti-tubercular activity .

Anti-Cancer Properties

Benzothiazole derivatives have also been investigated for their anti-cancer potential. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. In vitro studies have shown that derivatives similar to 1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride can induce apoptosis in various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Neurological Effects

Research has suggested that compounds with a benzothiazole backbone may exhibit neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms by which these compounds exert their effects. Preliminary studies indicate that such compounds could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anti-Tubercular Activity

A recent investigation synthesized a series of benzothiazole-based compounds and tested them against M. tuberculosis. Among these, a derivative with a piperazine substituent showed remarkable inhibition with an MIC of 25 μg/mL, outperforming standard treatments like Rifampicin . This study underscores the importance of structural modifications in enhancing drug efficacy.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study, a compound structurally related to this compound was tested for cytotoxic effects against several cancer cell lines. The results demonstrated significant growth inhibition and induced apoptosis in breast cancer cells, indicating its potential for further development as an anti-cancer agent .

Summary of Findings

The applications of this compound span several therapeutic areas:

ApplicationObserved EffectsReferences
AntimicrobialSignificant activity against M. tuberculosis
Anti-CancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential benefits in neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the piperazine-ethanone backbone but differing in substituents, heterocycles, and biological targets. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Biological Target/Activity Key Differentiators References
1-[4-(5-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride 5-Methoxybenzothiazole, acetyl C₁₄H₁₈ClN₃O₂S Potential CNS modulation Benzothiazole core, methoxy group
1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one Indole-sulfonyl, 2-methoxyphenyl C₂₈H₂₆FIN₃O₃S 5-HT6 receptor ligand Sulfonyl group, iodine substitution
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidine, chloroacetyl C₁₆H₁₆ClN₅O Not specified (intermediate) Pyrimidine ring, chlorine substituent
1-[4-(4-Amino-3-methoxyphenyl)piperazin-1-yl]ethan-1-one 4-Amino-3-methoxyphenyl C₁₃H₁₉N₃O₂ Not specified Amino group, enhanced solubility
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride Thiazole, methyl C₁₀H₁₇Cl₂N₃OS Not specified Smaller heterocycle, methyl group
1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one Chlorothiophene C₁₁H₁₅ClN₂OS Not specified Thiophene ring, chlorine substitution

Physicochemical Properties

  • Lipophilicity: The benzothiazole core in the target compound contributes to moderate lipophilicity, compared to more polar analogs like 1-[4-(4-Amino-3-methoxyphenyl)piperazin-1-yl]ethan-1-one (amino group enhances hydrophilicity) .
  • Solubility : Hydrochloride salt improves aqueous solubility over neutral analogs (e.g., thiophene derivative in ).
  • Stability : The methoxy group on benzothiazole may reduce metabolic degradation compared to halogenated analogs (e.g., 5-fluoroindole in ).

Research Implications

  • Drug Design : The benzothiazole-piperazine scaffold offers tunability for CNS-targeted drugs, with substituents like methoxy balancing lipophilicity and solubility.
  • SAR Insights: Halogenation (e.g., chlorine in ) increases binding affinity in some contexts, while amino groups () improve pharmacokinetics.

Preparation Methods

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include C=O stretch at 1650–1690 cm⁻¹ (acetyl group) and C-N stretch at 1240–1280 cm⁻¹ (piperazine).

  • NMR Spectroscopy :

    • ¹H NMR : Singlets at δ 3.81–3.82 ppm (methoxy group), δ 2.10–2.15 ppm (acetyl methyl), and δ 3.50–3.75 ppm (piperazine protons).

    • ¹³C NMR : Peaks at δ 169.5 ppm (carbonyl carbon) and δ 157.8 ppm (benzothiazole C-2).

Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) of analogous compounds confirms the chair conformation of the piperazine ring and planar benzothiazole moiety. Hirshfeld surface analysis further validates intermolecular interactions, such as N–H···Cl hydrogen bonds in the hydrochloride salt.

Comparative Analysis of Synthetic Routes

ParameterConventional MethodMicrowave-Assisted
Reaction Time3–5 hours15 minutes
Yield85–90%92–95%
Purity98.5%99.2%
Energy EfficiencyLowHigh

Microwave irradiation significantly enhances efficiency, reducing side products and improving atom economy.

Industrial Scalability Considerations

The patent method emphasizes aqueous-phase reactions, reducing organic solvent use and simplifying waste management. Key factors for scale-up include:

  • Catalyst Recovery : Nano-ZnO-sulfuric acid catalysts (as in) can be reused for 3 cycles without yield loss.

  • Cost Analysis : Raw material costs are minimized using water as the solvent and avoiding expensive ligands.

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

The synthesis of piperazine-benzothiazole derivatives typically involves coupling reactions between functionalized benzothiazoles and activated piperazine intermediates. Key steps include:

  • Nucleophilic substitution : Piperazine reacts with electrophilic groups (e.g., chloroacetyl or bromoacetyl derivatives) under reflux conditions with a base like potassium carbonate .
  • Solvent selection : Ethanol or dichloromethane is often used for reflux, while glacial acetic acid may catalyze cyclization .
  • Purification : Column chromatography (silica gel, EtOAc/petroleum ether) or recrystallization (methanol/water) improves yield and purity .

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
CouplingK₂CO₃, ethanol, 65°C, 4 h48–75%
CyclizationGlacial acetic acid, reflux85–90%

Q. How can spectroscopic methods (IR, NMR) characterize this compound?

  • IR spectroscopy : Detect carbonyl (C=O, ~1720 cm⁻¹) and benzothiazole (C-S, ~650 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify piperazine protons (δ 2.5–3.5 ppm), methoxy groups (δ 3.8 ppm), and benzothiazole aromatic protons (δ 7.0–8.5 ppm) .
  • Crystallography : X-ray diffraction resolves conformational ambiguities (e.g., piperazine ring chair vs. boat) .

Critical Note : Compare experimental data with computational predictions (DFT) to validate assignments .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, gloves, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • First aid : For skin contact, rinse with water; for eye exposure, flush with saline for 15 minutes .
  • Storage : Keep in a dry, cool environment (2–8°C) away from ignition sources .

Advanced Research Questions

Q. How can low yields in the piperazine-benzothiazole coupling step be addressed?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .
  • Temperature optimization : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition .

Case Study : Replacing K₂CO₃ with NaH in THF increased coupling efficiency from 48% to 68% for a similar derivative .

Q. How to resolve contradictions in NMR data for structurally analogous compounds?

Contradictions may arise from tautomerism or solvent effects. Methodological approaches:

  • Variable-temperature NMR : Assess dynamic processes (e.g., piperazine ring flipping) .
  • Deuteration studies : Replace exchangeable protons (e.g., -NH) to simplify spectra .
  • Cross-validation : Compare HPLC purity (>95%) with NMR integration ratios to detect impurities .

Example : A reported δ 7.2 ppm singlet was later attributed to residual solvent (CDCl₃) in a benzothiazole derivative .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions .
  • Molecular docking : Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina .
  • MD simulations : Analyze stability in biological membranes (GROMACS, 100 ns runs) .

Limitation : In silico models may underestimate hydrochloride salt effects on solubility .

Q. How to optimize crystallization for X-ray diffraction studies?

  • Solvent screening : Test mixtures (e.g., EtOAc/hexane, methanol/water) to find ideal polarity .
  • Slow evaporation : Achieve single crystals by reducing vapor pressure incrementally .
  • Seeding : Introduce microcrystals to induce nucleation in supersaturated solutions .

Data Quality : Aim for R-factor < 0.05 and resolution ≤ 1.0 Å .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Convert hydrochloride salts to stable powders .
  • Inert atmosphere : Store under argon to prevent oxidation .
  • Stability assays : Monitor via HPLC every 6 months; discard if purity drops below 90% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.